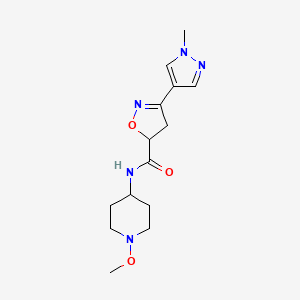![molecular formula C14H15N5O2S B7435455 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole](/img/structure/B7435455.png)
4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole, also known as MET, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the thiazole family of compounds, which are known to have a wide range of biological activities. MET has shown promising results in various scientific research applications, including cancer treatment, antimicrobial activity, and as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways that are involved in cell growth and proliferation. 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment. 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, and is a key process in tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it a readily available compound for research. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research involving 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole. One potential area of study is the development of new derivatives and analogs of 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole, which may have improved properties and efficacy for various applications. Another area of research is the investigation of 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole's potential use in combination with other drugs or therapies for cancer treatment. Finally, further research is needed to fully understand the mechanism of action of 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole and its potential applications in various disease states.
Synthesis Methods
The synthesis of 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole involves a multistep process that includes the reaction of 2-pyridin-2-yl-1,3-thiazol-4-carbaldehyde with 1-(2-methoxyethoxymethyl)-1H-1,2,3-triazole in the presence of a catalyst. This reaction results in the formation of 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole, which can be purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising drug candidate for the treatment of various types of cancer. 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole has also been investigated for its antimicrobial activity, with studies showing that it has potent antibacterial and antifungal properties.
properties
IUPAC Name |
4-[1-(2-methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-20-6-7-21-10-19-8-12(17-18-19)13-9-22-14(16-13)11-4-2-3-5-15-11/h2-5,8-9H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPJDKIKBQFMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCN1C=C(N=N1)C2=CSC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-Pyridin-2-ylsulfanylacetyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7435372.png)
![N'-[4-(1,2-oxazol-3-yl)phenyl]-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yloxamide](/img/structure/B7435376.png)

![6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide](/img/structure/B7435395.png)

![(1R,2R)-N-[3-chloro-4-(3-oxopiperazin-1-yl)phenyl]-2-pyridin-4-ylcyclopropane-1-carboxamide](/img/structure/B7435417.png)
![N-[2-(1,1-dioxothiolan-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B7435425.png)
![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7435433.png)
![(4R,5S)-5-(1,5-dimethylpyrazol-4-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-1-methylpyrrolidin-2-one](/img/structure/B7435434.png)
![N-methyl-2-[methyl(1,6-naphthyridin-4-yl)amino]ethanesulfonamide](/img/structure/B7435439.png)
![N-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435441.png)

![(3S,4R)-4-methyl-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-amine](/img/structure/B7435466.png)
![(3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide](/img/structure/B7435472.png)